

# Application Notes and Protocols: CRISPR-Cas9 Screening for Zipalertinib Synergy

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zipalertinib** (CLN-081) is an orally available, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, a challenging driver of non-small cell lung cancer (NSCLC).[1][2][3] While showing promise in clinical trials, the development of therapeutic resistance remains a significant hurdle. [4][5][6] Identifying synergistic drug combinations can enhance the efficacy of **Zipalertinib**, overcome resistance, and improve patient outcomes.

CRISPR-Cas9 genome-wide screening is a powerful and unbiased approach to identify genes and pathways that, when inhibited, synergize with a targeted therapy like **Zipalertinib**.[4][7][8] This technology enables the systematic knockout of every gene in the genome, allowing for the identification of novel drug targets that sensitize cancer cells to **Zipalertinib**.

These application notes provide a comprehensive overview and detailed protocols for performing a CRISPR-Cas9 knockout screen to identify synergistic partners for **Zipalertinib**.

# Zipalertinib: Mechanism of Action and Clinical Data

**Zipalertinib** is designed to potently and selectively inhibit EGFR with ex20ins mutations while sparing wild-type EGFR, which is expected to lead to a more favorable safety profile compared



to non-selective EGFR inhibitors.[1][2][3] Its mechanism of action centers on the inhibition of the EGFR signaling pathway, a critical regulator of cell proliferation and survival.[9]

# **Clinical Efficacy of Zipalertinib**

Clinical trial data for **Zipalertinib** (REZILIENT1 study) in patients with pretreated EGFR ex20ins-mutant NSCLC have demonstrated its anti-tumor activity.[4][5][6]

Patient Population	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Duration of Response (DOR)	Median Progression- Free Survival (PFS)
Previously treated with amivantamab (n=30)	40.0%	90.0%	Not Estimable	9.7 months
Previously treated with amivantamab only (n=18)	50.0%	88.9%	Not Estimable	Not Reported
Previously treated with amivantamab and other ex20ins-directed agents (n=12)	25.0%	91.7%	Not Estimable	Not Reported
Primary efficacy population (n=176)	35.2%	Not Reported	8.8 months	Not Reported
Patients with CNS metastases (n=68)	30.9%	Not Reported	Not Reported	Not Reported

Data from the REZILIENT1 Phase 1/2 and Phase 2b trials.[4][5][6][10]



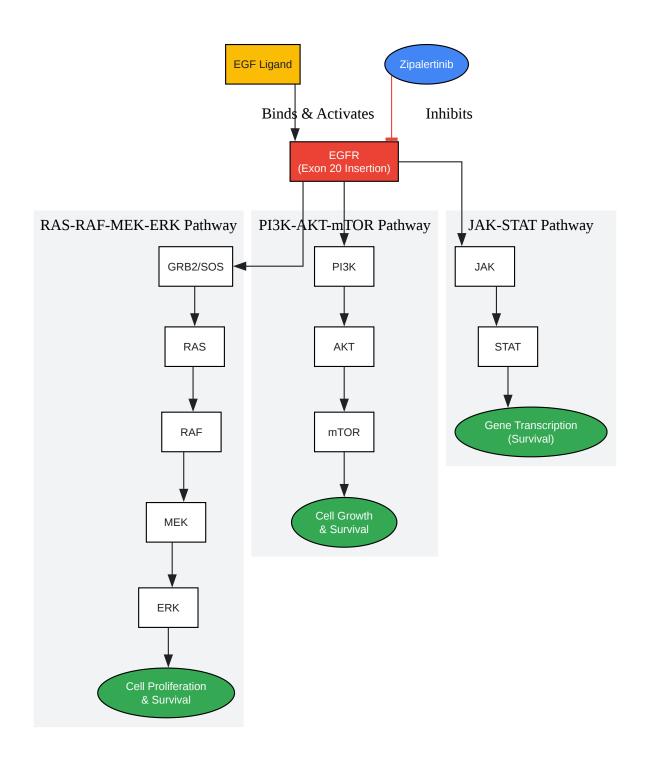
# **EGFR Signaling Pathway**

**Zipalertinib** targets the EGFR, a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell growth and survival. The three primary downstream pathways are:

- RAS-RAF-MEK-ERK (MAPK) Pathway: A key pathway that regulates cell proliferation, differentiation, and survival.[1][2]
- PI3K-AKT-mTOR Pathway: A critical pathway for cell growth, survival, and metabolism.[3][11]
- JAK-STAT Pathway: Involved in cell survival, proliferation, and immune response.[2][11]

Mutations in EGFR, such as exon 20 insertions, lead to the constitutive activation of these pathways, driving tumorigenesis.[11]





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EGFR Signaling Pathway Targeted by **Zipalertinib** 

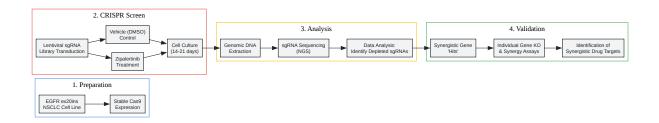


# CRISPR-Cas9 Screening for Zipalertinib Synergy: Experimental Workflow

A pooled, genome-wide CRISPR-Cas9 knockout screen is performed to identify genes whose loss of function sensitizes cancer cells to **Zipalertinib**. The general workflow is as follows:

- Cell Line Selection and Preparation: Choose a relevant cancer cell line, such as an NSCLC line with an EGFR exon 20 insertion (e.g., NCI-H1975, though this line has T790M, it is often used in EGFR TKI studies; a more specific ex20ins line would be ideal if available). Engineer the cells to stably express the Cas9 nuclease.
- Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral single-guide RNA (sgRNA) library targeting all genes in the human genome. The multiplicity of infection (MOI) should be low (0.3-0.5) to ensure that most cells receive only one sgRNA.
   [5]
- Drug Treatment: Divide the transduced cell population into two groups: a control group
  (treated with vehicle, e.g., DMSO) and a treatment group (treated with a sub-lethal
  concentration of Zipalertinib). The Zipalertinib concentration should be sufficient to inhibit
  growth but not cause widespread cell death, allowing for the identification of sensitizing gene
  knockouts.
- Cell Culture and Genomic DNA Extraction: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment or depletion of specific sgRNA populations. Harvest the cells and extract genomic DNA.
- Next-Generation Sequencing (NGS): Amplify the sgRNA sequences from the genomic DNA by PCR and perform high-throughput sequencing to determine the relative abundance of each sgRNA in the control and Zipalertinib-treated populations.
- Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly
  depleted in the **Zipalertinib**-treated group compared to the control group. These depleted
  sgRNAs correspond to genes whose knockout synergizes with **Zipalertinib**, leading to
  enhanced cell killing.





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CRISPR-Cas9 Screening Workflow for **Zipalertinib** Synergy

# Detailed Experimental Protocols Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that synergize with **Zipalertinib**.

#### Materials:

- EGFR ex20ins NSCLC cell line (e.g., NCI-H1975, or other suitable line)
- Lentiviral vector for Cas9 expression (e.g., lentiCas9-Blast)
- Pooled human genome-wide sgRNA library (e.g., GeCKO v2)
- Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
- HEK293T cells for lentivirus production



- · Transfection reagent
- Polybrene
- Puromycin and/or Blasticidin for selection
- **Zipalertinib** (dissolved in DMSO)
- Cell culture medium and supplements
- · Genomic DNA extraction kit
- PCR reagents for sgRNA amplification
- Next-generation sequencing platform

#### Procedure:

- Generate Cas9-Expressing Cell Line:
  - Produce lentivirus for Cas9 expression in HEK293T cells by co-transfecting the Cas9 expression vector and packaging plasmids.
  - Transduce the target NSCLC cell line with the Cas9 lentivirus in the presence of polybrene.
  - Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin).
  - Validate Cas9 activity using a functional assay (e.g., GFP knockout).
- Lentiviral sgRNA Library Production:
  - Produce the pooled sgRNA library lentivirus in HEK293T cells as described above.
  - Titer the lentiviral library to determine the optimal volume for transduction.
- sgRNA Library Transduction:



- Plate the Cas9-expressing NSCLC cells at a density that ensures a representation of at least 500 cells per sgRNA in the library.
- Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure single sgRNA integration per cell.
- Select transduced cells with puromycin.

#### • Zipalertinib Treatment:

- Determine the IC20-IC30 (concentration that inhibits growth by 20-30%) of **Zipalertinib** for the target cell line.
- Split the transduced cell population into two arms: vehicle control (DMSO) and
   Zipalertinib treatment.
- Maintain a sufficient number of cells throughout the experiment to preserve library complexity.

#### Cell Culture and Harvesting:

- Culture the cells for 14-21 days, passaging as needed and maintaining the cell representation.
- Harvest a portion of the cells at the beginning of the treatment (T0) and at the end of the experiment for both arms.
- Pellet the cells and store at -80°C.

#### Genomic DNA Extraction and NGS:

- Extract genomic DNA from the harvested cell pellets.
- Amplify the sgRNA cassette from the genomic DNA using two rounds of PCR. The second round adds sequencing adapters and barcodes.
- Purify the PCR products and perform next-generation sequencing.



- Data Analysis:
  - Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
  - Normalize the read counts.
  - Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the Zipalertinib-treated samples compared to the control samples.
  - Perform gene-level analysis to identify candidate synergistic genes.

# **Protocol 2: Synergy Validation Assays**

Hits from the primary screen must be validated individually.

#### Materials:

- Cas9-expressing NSCLC cells
- Individual sgRNA vectors targeting candidate genes
- Non-targeting control sgRNA vector
- Zipalertinib
- Cell viability assay reagent (e.g., CellTiter-Glo)
- 96-well plates

#### Procedure:

- Individual Gene Knockout:
  - Transduce Cas9-expressing cells with lentivirus carrying individual sgRNAs for the hit genes and a non-targeting control.
  - Select for transduced cells.
  - o Confirm gene knockout by Western blot or qPCR.



- Dose-Response Matrix:
  - Plate the knockout and control cells in 96-well plates.
  - Create a dose-response matrix by treating the cells with a range of concentrations of Zipalertinib and a potential synergistic drug (if the hit is a druggable target).
  - Incubate for 72-96 hours.
- Cell Viability Measurement:
  - Measure cell viability using a suitable assay.
- Synergy Score Calculation:
  - Calculate synergy scores using a synergy model such as the Loewe additivity, Bliss independence, or Zero Interaction Potency (ZIP) model.[12] Software such as SynergyFinder can be used for this analysis.[11][13]

# Hypothetical CRISPR Screen Data and Synergy Analysis

The following tables represent hypothetical data from a CRISPR-Cas9 screen and subsequent synergy validation, illustrating the expected outcomes.

Table 1: Top Gene Hits from a Hypothetical CRISPR-Cas9 Screen for **Zipalertinib** Synergy



Gene Symbol	Gene Name	sgRNA Depletion Score (Log2 Fold Change)	p-value
MCL1	Myeloid cell leukemia 1	-3.5	1.2e-8
BCL2L1	BCL2 like 1 (Bcl-xL)	-3.1	5.6e-8
YAP1	Yes associated protein 1	-2.8	9.1e-7
SHP2	Protein tyrosine phosphatase, non- receptor type 11	-2.5	3.4e-6
AXL	AXL receptor tyrosine kinase	-2.2	8.7e-6

Table 2: Hypothetical Synergy Validation Data for **Zipalertinib** and a Mcl-1 Inhibitor (MCL1i)

Combinatio n	Cell Line	IC50 Zipalertinib (nM)	IC50 MCL1i (nM)	Loewe Synergy Score	Bliss Synergy Score
Zipalertinib + MCL1i	NCI-H1975 (MCL1 KO)	5	15	15.2	12.8
Zipalertinib + MCL1i	NCI-H1975 (Control)	25	80	2.1	1.5

## Conclusion

CRISPR-Cas9 screening is a robust and unbiased platform for identifying novel synergistic drug combinations with **Zipalertinib**. By systematically interrogating the genome, this approach can uncover synthetic lethal interactions and resistance mechanisms, paving the way for the development of more effective and durable therapeutic strategies for NSCLC patients with EGFR exon 20 insertion mutations. The protocols and data presented here provide a



framework for researchers to embark on such studies, ultimately contributing to the advancement of precision oncology.

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